molecular formula C10H10N2O3 B13667515 Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13667515
M. Wt: 206.20 g/mol
InChI Key: OEZSTYFOALGRJB-UHFFFAOYSA-N
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Description

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a chemical reagent belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and drug discovery research. This specific methyl ester derivative is of significant interest to researchers as a key synthetic intermediate. It can be hydrolyzed to the corresponding carboxylic acid or further manipulated to access a wide range of novel derivatives, such as carboxamides, for biological evaluation . Compounds based on the imidazo[1,2-a]pyridine-3-carboxylate core have recently garnered substantial attention for their potent pharmacological properties. Scientific literature has demonstrated that structurally related carboxamide analogues exhibit remarkable in vitro activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values in the low nanomolar range . This series of compounds has shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mtb, positioning them as a promising new class of anti-tuberculosis agents worthy of further investigation . The presence of methoxy and ester functional groups on this scaffold provides a versatile handle for synthetic chemists to explore structure-activity relationships (SAR) and optimize properties like potency, solubility, and metabolic stability. Researchers can utilize this compound to develop novel synthetic routes and create focused libraries for screening against various biological targets. This compound is supplied for Research Use Only (RUO) and is intended for laboratory research and chemical synthesis applications. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-7(10(13)15-2)6-11-9(8)12/h3-6H,1-2H3

InChI Key

OEZSTYFOALGRJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridines with β-Keto Esters

A widely used approach involves the condensation of 2-aminopyridines with β-keto esters in the presence of acid catalysts such as phosphotungstic acid hydrate (PTA). The reaction is carried out in solvents like acetonitrile at elevated temperatures (around 60 °C) for extended periods (24-72 hours). After completion, the reaction mixture is neutralized, extracted, and purified by column chromatography and recrystallization to yield the desired imidazo[1,2-a]pyridine-3-carboxylate derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been demonstrated as an efficient method to accelerate the synthesis of imidazo[1,2-a]pyridine-3-carboxylates. In this method, 2-aminopyridines react with ethyl 2-halogenated-3-oxobutanoates under microwave irradiation at moderate temperatures (around 55-65 °C) without the need for solvents or catalysts. The reaction time is significantly reduced to 20-30 minutes, and yields are improved (58-95%). This method also allows the synthesis of various substitution patterns on the imidazo[1,2-a]pyridine core, including 8-methoxy derivatives.

Catalyst- and Solvent-Free Microwave Synthesis

Another green approach involves solvent- and catalyst-free synthesis under microwave irradiation. This method uses neat reagents irradiated at 65 °C and 100 W power, providing high yields (up to 90%) of imidazo[1,2-a]pyridine derivatives in short reaction times. This approach is environmentally benign and cost-effective, suitable for preparing substituted imidazo[1,2-a]pyridines including methoxy-substituted analogs.

Pd-Catalyzed Aerobic C–H Carbonylative Esterification

A novel method for the preparation of imidazo[1,2-a]pyridine-3-carboxylates involves Pd-catalyzed aerobic C–H carbonylative esterification. This method uses alkyl alcohols as carbonyl sources under mild conditions to directly functionalize the C(sp2)–H bond of imidazo[1,2-a]pyridines, resulting in carboxylate esters. This green and practical method avoids the use of toxic carbon monoxide gas and can be adapted for the synthesis of methyl esters.

Specific Preparation of Methyl 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylate

While direct literature specifically naming this compound is limited, the compound can be synthesized by adapting the general methods described above with appropriate starting materials and conditions.

Synthetic Route Outline

  • Starting Materials : 8-methoxy-2-aminopyridine and methyl 2-halogenated-3-oxobutanoate (or methyl β-keto ester analog).
  • Condensation and Cyclization : Reaction under microwave irradiation or conventional heating with acid catalysis to form the imidazo[1,2-a]pyridine core.
  • Purification : Isolation by precipitation or column chromatography, followed by recrystallization.

Example Procedure Using Microwave-Assisted Synthesis

  • Mix 8-methoxy-2-aminopyridine (10 mmol) with methyl 2-chloro-3-oxobutanoate (10 mmol) in ethanol or neat state.
  • Subject the mixture to microwave irradiation at 55-65 °C for 20-30 minutes.
  • Cool the reaction mixture and pour into cold water to precipitate the product.
  • Filter and dry the solid to obtain this compound.
  • Purify by silica gel chromatography if necessary.

Reaction Conditions Comparison Table

Method Catalyst Solvent Temperature Time Yield (%) Notes
Acid-catalyzed condensation Phosphotungstic acid hydrate (2.5 mol%) Acetonitrile 60 °C 24-72 h 60-80 Requires long reaction time and post-workup
Microwave-assisted synthesis None Solvent-free or ethanol 55-65 °C 20-30 min 58-95 Rapid, high yield, environmentally friendly
Solvent- and catalyst-free MAOS None None 65 °C ~30 min ~90 Simple, green, cost-effective
Pd-Catalyzed C–H carbonylation Pd catalyst Alkyl alcohols Mild (~room temp to 60 °C) Several hours Moderate to high Green method, avoids CO gas, applicable to esters

Research Findings and Notes

  • Microwave-assisted methods provide significant advantages in speed and yield over traditional heating methods, especially for substituted imidazo[1,2-a]pyridines like the 8-methoxy derivative.
  • The choice of methyl ester over ethyl or other esters depends on the alkylating agent used (e.g., methyl 2-halogenated-3-oxobutanoate).
  • Catalyst-free and solvent-free microwave synthesis methods reduce environmental impact and simplify purification.
  • Pd-catalyzed aerobic carbonylative esterification represents a novel, mild, and green alternative for ester formation on the imidazo[1,2-a]pyridine scaffold.
  • Purification techniques often involve precipitation by water addition or chromatography depending on the substituents and reaction conditions.

Chemical Reactions Analysis

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with biological processes, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: Halogen substituents (Br, Cl) increase molecular weight and lipophilicity compared to methoxy. For example, the 6-chloro derivative (MW 210.62 g/mol) has a higher melting point (151–153°C) than non-halogenated analogs, likely due to stronger intermolecular interactions . The methoxy group (electron-donating) may enhance solubility in polar solvents compared to electron-withdrawing groups like bromo or trifluoromethyl .

Biological Activity: Bromo and trifluoromethyl substituents at position 8 or 2 are associated with antitrypanosomal activity, as seen in derivatives prepared via Suzuki-Miyaura coupling .

Synthetic Flexibility :

  • The methyl ester at position 3 is a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or amidation .
  • Methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling, as demonstrated in related syntheses .

Research Findings and Trends

  • Antimicrobial Potential: Imidazo[1,2-a]pyridine derivatives with ester groups at position 3 and halogen/methoxy substituents show promise in antimicrobial applications. For instance, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives exhibit activity against bacterial strains .
  • Antitrypanosomal Activity: Derivatives with electron-withdrawing groups (e.g., Br, CF3) at position 8 or 2 display enhanced antitrypanosomal potency, likely due to improved target binding or metabolic stability .
  • Structural Isomerism : Positional isomers (e.g., 6-Cl vs. 8-Br) significantly alter bioactivity and physicochemical properties, underscoring the importance of substitution patterns .

Biological Activity

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (MMIPC) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of MMIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MMIPC features a unique structure characterized by an imidazo[1,2-a]pyridine core with a methoxy group at the 8-position and a carboxylate ester at the 3-position. Its molecular formula is C10H10N2O3C_10H_{10}N_2O_3 with a molecular weight of approximately 206.20 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

Research indicates that MMIPC exhibits significant biological activities, particularly in the following areas:

The precise mechanisms by which MMIPC exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Enzyme Inhibition : MMIPC may act as an inhibitor of specific enzymes involved in cancer progression and microbial growth. For instance, it has been suggested that similar compounds can inhibit protein kinases associated with oncogenic pathways.
  • DNA Interaction : The ability to interact with DNA may also play a role in its anticancer activity. Compounds like MMIPC could potentially induce DNA damage leading to cell death.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntituberculosisPotential activity against Mycobacterium tuberculosis

Case Study: Anticancer Activity Evaluation

A study conducted on various imidazo[1,2-a]pyridine derivatives found that compounds structurally similar to MMIPC exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 μM for one derivative, suggesting that modifications at the methoxy position could enhance activity further .

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